2,5-Difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for pharmaceuticals and agrochemicals: 2,5-DFBA serves as a valuable building block for synthesizing various pharmaceuticals and agrochemicals due to its unique reactivity and functional groups. Its presence of fluorine atoms can influence the properties of the final product, such as improving lipophilicity and metabolic stability. Source: A study published in the journal "Molecules" titled "Synthesis and Biological Evaluation of Novel 2,5-Difluorophenyl Substituted 1,3,4-Oxadiazoles as Potential Antibacterial Agents": )

Material Science:

- Liquid crystal precursor: 2,5-DFBA can be used as a precursor for the synthesis of specific liquid crystals with tailored properties. The incorporation of fluorine atoms can affect the phase transition behavior and self-assembly of these liquid crystals, which are crucial for various technological applications such as displays and sensors. Source: A research article published in "Dalton Transactions" titled "Fluorinated Schiff base metal complexes: Synthesis, characterization, and liquid crystalline properties":

Environmental Science:

- Organic pollutant analysis: 2,5-DFBA has been employed as a reference standard for the detection and quantification of various organic pollutants in environmental samples, such as water and soil. Its unique properties allow for its efficient separation and identification using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Source: A scientific paper published in the journal "Environmental Science & Technology" titled "Occurrence and Distribution of Novel Fluorinated Pharmaceuticals in the Environment: A Review":

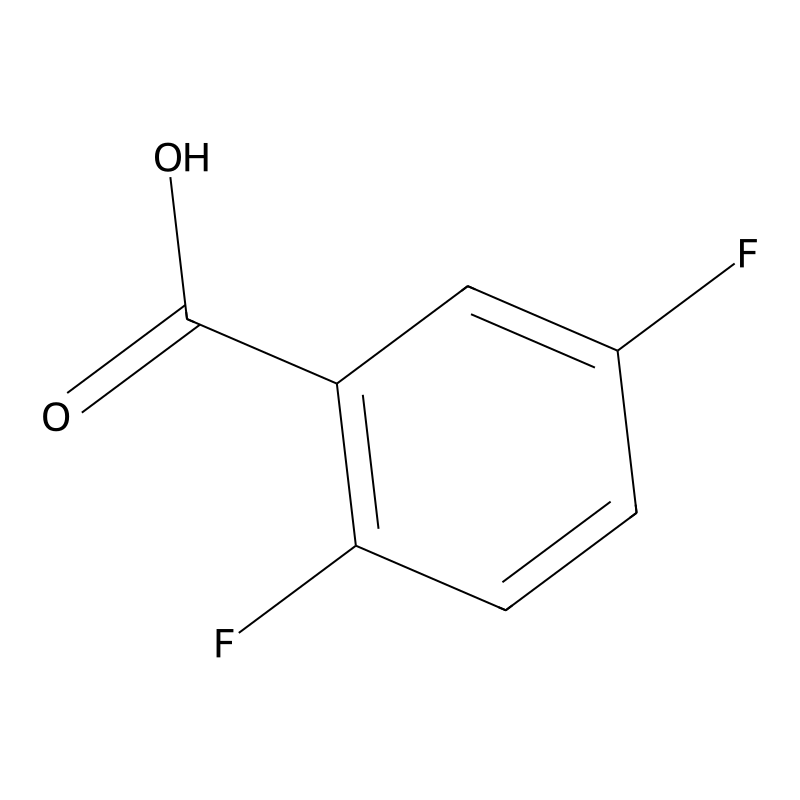

2,5-Difluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.1 g/mol. It features two fluorine atoms substituted at the 2 and 5 positions of the benzoic acid structure. This compound exhibits both acidic and polar characteristics, making it soluble in various organic solvents and water under certain conditions. Its structural formula can be represented as:

textF \ C / \ C C | | C---C \ / C | COOH

The presence of fluorine atoms enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield fluorinated benzenes.

- Reduction: Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

- Halogenation: The aromatic ring can participate in electrophilic substitution reactions, leading to further halogenation.

These reactions allow for the synthesis of various derivatives that may exhibit unique properties.

Research indicates that 2,5-difluorobenzoic acid possesses notable biological activities. It has been investigated for its potential antibacterial properties, particularly in the formation of hydrazone derivatives which have shown effectiveness against certain bacterial strains . Additionally, its interactions with biological systems suggest potential applications in pharmaceuticals, although further studies are necessary to fully elucidate its mechanisms of action.

Several methods exist for synthesizing 2,5-difluorobenzoic acid:

- Fluorination of Benzoic Acid: Direct fluorination using fluorinating agents such as sulfur tetrafluoride or via electrophilic aromatic substitution.

- From 2,5-Difluorotoluene: Oxidation of 2,5-difluorotoluene can yield the corresponding carboxylic acid.

- Rearrangement Reactions: Certain rearrangement reactions involving fluoro-substituted compounds may lead to the formation of this acid.

Each method varies in terms of yield, cost-effectiveness, and environmental impact.

2,5-Difluorobenzoic acid finds application in several areas:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity.

- Analytical Chemistry: Employed as a standard in liquid chromatography-tandem mass spectrometry for environmental monitoring .

These applications highlight its versatility across different scientific domains.

Several compounds share structural similarities with 2,5-difluorobenzoic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | No fluorine substituents; widely used as a preservative. |

| 2-Fluorobenzoic Acid | C₇H₅F O₂ | Contains one fluorine; used in pharmaceuticals. |

| 3-Fluorobenzoic Acid | C₇H₅F O₂ | Similar structure but different substitution pattern; used in agrochemicals. |

| 4-Fluorobenzoic Acid | C₇H₅F O₂ | Also contains one fluorine; utilized in organic synthesis. |

The presence of two fluorine atoms at specific positions in 2,5-difluorobenzoic acid significantly alters its chemical behavior and potential applications compared to these similar compounds.

Alcoholysis and Transesterification Pathways

2,5-Difluorobenzoic acid demonstrates exceptional reactivity in esterification reactions, which can be attributed to the electron-withdrawing effects of the fluorine substituents that activate the carboxylic acid group. The Fischer esterification represents the most widely employed method for converting 2,5-difluorobenzoic acid to its corresponding alkyl esters . This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid, with the reaction mixture heated under reflux conditions at temperatures ranging from 60-80°C . The process yields good to excellent conversion rates, making it a preferred synthetic route for preparing various ester derivatives.

The transesterification of 2,5-difluorobenzoic acid esters follows a well-established two-step addition-elimination mechanism under basic conditions [2]. When sodium alkoxide is employed as the nucleophile, the reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the original alkoxy group to yield the new ester product [2]. The reaction conditions are generally mild, occurring at room temperature to 60°C, with reaction times typically ranging from 2-6 hours and yields of 70-95% [2].

Specific examples of alcoholysis include the synthesis of isobutyl 2,5-difluorobenzoate, which is accomplished through reaction with isobutanol in the presence of an acid catalyst under reflux conditions . This particular ester formation demonstrates high yields and serves as an important intermediate in pharmaceutical synthesis. The transesterification with methanol has been documented to proceed with 77% yield after 14 hours of reflux, producing the methyl ester derivative [3].

The mechanism of transesterification under basic conditions involves nucleophilic attack by the alkoxide on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the original alkoxy group [2]. This process is facilitated by the electron-withdrawing fluorine atoms, which stabilize the tetrahedral intermediate and promote the elimination step. The reaction is typically conducted in the conjugate alcohol of the desired alkoxide to maintain optimal reaction conditions [2].

Formation of Acid Chlorides and Anhydrides

The conversion of 2,5-difluorobenzoic acid to its corresponding acid chloride represents a crucial transformation in organic synthesis, providing a highly reactive intermediate for subsequent acylation reactions. The most effective method involves treatment with thionyl chloride (SOCl₂) at elevated temperatures, typically around 80°C for 1.5 hours . This reaction consistently yields 95-98% of the desired acid chloride product .

The synthetic protocol for acid chloride formation involves adding thionyl chloride to 2,5-difluorobenzoic acid, followed by stirring at the specified temperature. After completion, the reaction mixture is cooled to room temperature and the excess thionyl chloride is removed under reduced pressure . The resulting acid chloride is highly reactive and must be handled with appropriate safety precautions due to its corrosive nature and tendency to release hydrochloric acid fumes upon exposure to moisture .

The formation of 2,5-difluorobenzoic anhydride can be achieved through several methodologies, including reaction with phosgene or acetic anhydride under controlled conditions [5]. These reactions typically require careful temperature control and inert atmosphere conditions to prevent side reactions. The anhydride formation is particularly valuable for subsequent cyclization reactions and the preparation of complex molecular architectures.

The mechanism of acid chloride formation involves nucleophilic attack by the chloride ion on the carbonyl carbon, facilitated by the electrophilic nature of the sulfur center in thionyl chloride. The reaction proceeds through formation of a chlorosulfite intermediate, which subsequently decomposes to yield the acid chloride, sulfur dioxide, and hydrogen chloride . The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, promoting the reaction and contributing to the high yields observed.

Metalation and Cross-Coupling Reactions

Lithium-Halogen Exchange Reactions

2,5-Difluorobenzoic acid derivatives, particularly those containing halogen substituents, undergo highly selective lithium-halogen exchange reactions. The most extensively studied example involves 1,4-dibromo-2,5-difluorobenzene, which serves as a precursor to 4-bromo-2,5-difluorobenzoic acid through selective lithiation followed by carboxylation [6]. The reaction is conducted using n-butyllithium in diethyl ether/hexane at -78°C for 2 hours, achieving 97% yield [6].

The mechanism of lithium-halogen exchange involves formation of an ate-complex intermediate, where the organolithium reagent forms a transient complex with the halogenated substrate [7]. This process is kinetically controlled and depends on the relative stabilities of the carbanion intermediates formed. The reaction is extremely fast, often exceeding the rate of proton transfer, which makes it a highly efficient method for generating organolithium intermediates [7].

The selectivity of lithium-halogen exchange in polyhalogenated systems depends on several factors, including the electronic effects of substituents and the relative bond dissociation energies of the carbon-halogen bonds. In the case of 2,5-difluorobenzoic acid derivatives, the electron-withdrawing fluorine atoms influence the reactivity pattern, promoting selective exchange at specific positions [7]. The use of two or more equivalents of t-butyllithium is typically required, with the first equivalent performing the exchange and subsequent equivalents reacting with the alkyl halide byproduct [7].

Temperature control is crucial for successful lithium-halogen exchange reactions. The reaction is typically performed at -78°C to minimize side reactions and maintain selectivity. The extremely low temperature also prevents decomposition of the organolithium intermediates, which are often unstable at higher temperatures [7]. The reaction mixture must be maintained under an inert atmosphere to prevent oxidation and other side reactions.

Suzuki-Miyaura and Buchwald-Hartwig Couplings

The Suzuki-Miyaura coupling reaction represents one of the most important carbon-carbon bond forming reactions involving 2,5-difluorobenzoic acid derivatives. This palladium-catalyzed cross-coupling reaction between organoborane compounds and halogenated or triflated derivatives proceeds under basic conditions to form biaryl compounds [8]. The reaction employs various palladium catalysts, including Pd(OAc)₂ with N-heterocyclic carbene ligands, achieving good to high yields [9].

The mechanism of Suzuki-Miyaura coupling involves several key steps: oxidative addition of the halogenated substrate to the palladium center, transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [8]. The presence of fluorine substituents in 2,5-difluorobenzoic acid derivatives influences the oxidative addition step by increasing the electrophilicity of the aromatic ring, facilitating the insertion of palladium [9].

Site-selective cross-coupling reactions with polyhalogenated 2,5-difluorobenzoic acid derivatives have been demonstrated, where the relative reactivity of different halogen positions can be controlled through choice of reaction conditions [9]. The electron-withdrawing fluorine atoms activate adjacent positions toward oxidative addition, leading to predictable selectivity patterns. This selectivity is particularly valuable for the synthesis of complex molecular architectures where specific substitution patterns are required [9].

Buchwald-Hartwig coupling reactions involving 2,5-difluorobenzoic acid derivatives provide access to aryl amines through palladium-catalyzed carbon-nitrogen bond formation [10]. These reactions typically employ palladium catalysts with specialized ligands designed to facilitate the coupling of amines with aryl halides. The electron-withdrawing fluorine substituents enhance the reactivity of the aromatic ring toward nucleophilic attack by the amine, promoting efficient carbon-nitrogen bond formation [10].

The stereoselective nature of nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions has been demonstrated with 2,2-difluorovinyl benzene derivatives, using NiCl₂(PCy₃)₂ as the catalyst and K₃PO₄ as the base [11]. These reactions proceed with excellent regioselectivity and yield Z-fluorostyrene derivatives in good to high yields, demonstrating the versatility of cross-coupling methodology with fluorinated substrates [11].

Hydrazone and Schiff Base Formation

Synthesis of Bioactive Hydrazone Derivatives

The synthesis of hydrazone derivatives from 2,5-difluorobenzoic acid represents a significant area of research due to their demonstrated biological activities. The preparation involves the initial conversion of 2,5-difluorobenzoic acid to its corresponding hydrazide, followed by condensation with various aldehydes to form hydrazone linkages [12]. The reaction is typically conducted in benzene at 60°C, with water removal driving the equilibrium toward product formation [12].

The synthetic methodology for hydrazone formation involves heating 2,5-difluorobenzohydrazide with different benzaldehydes in appropriate solvents until no water evolution is observed [12]. The products are subsequently purified through recrystallization from suitable solvents such as ethyl acetate. This approach has yielded twelve novel hydrazone derivatives, with compounds 4d, 4e, 4f, and 4h containing fluorine substitutions showing particularly significant antibacterial activity [12].

The structure-activity relationship studies have revealed that hydrazone derivatives of 2,5-difluorobenzoic acid exhibit enhanced antibacterial properties compared to their non-fluorinated analogs [13]. Specific compounds have demonstrated superior activity against Pseudomonas aeruginosa MTCC 424, with zones of inhibition ranging from 21-24 mm, comparable to or exceeding the activity of standard antibiotics like ampicillin [13]. The incorporation of fluorine substituents appears to be crucial for optimal biological activity [13].

The antibacterial screening results indicate that compound 30 (4-CF₃ substituted) showed better activity against P. aeruginosa with a zone of inhibition of 21 mm compared to ampicillin (20 mm) [13]. Similarly, compounds 31 (2-CF₃ substituted) and 32 (2,4-difluoro substituted) demonstrated excellent activity against multiple bacterial strains, including Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes [13].

Coordination Chemistry with Transition Metals

The coordination chemistry of 2,5-difluorobenzoic acid with transition metals has been extensively studied, revealing diverse structural motifs and functional properties. Europium complexes of 2,5-difluorobenzoic acid have been synthesized with the general formula Eu(L2)₃(BPhen), where L2 represents the 2,5-difluorobenzoate ligand and BPhen is bathophenanthroline [14]. These complexes exhibit characteristic luminescent properties and form centrosymmetric structures with Eu-Eu distances of 4.042-4.146 Å [14].

The synthesis of lanthanide complexes involves treatment of lanthanide hydroxides with 2,5-difluorobenzoic acid in acetone-methanol mixtures at 60°C, followed by recrystallization from water [14]. The resulting complexes have the general formula Ln(L2)₃(H₂O)₂, where the 2,5-difluorobenzoate ligands can function in both bridging and chelating coordination modes [14]. The fluorine atoms in the ligand provide additional electronic effects that influence the coordination geometry and stability of the complexes [14].

The self-assembling properties of 2,5-difluorobenzoic acid-based coordination complexes have been exploited in the development of functional materials [15]. These complexes demonstrate interesting photophysical properties, including luminescence and potential applications in optical devices. The coordination behavior is influenced by the electron-withdrawing nature of the fluorine substituents, which affects the basicity of the carboxylate group and the overall electronic properties of the ligand [15].

Transition metal catalysts incorporating 2,5-difluorobenzoic acid have been employed in various catalytic transformations. Rhodium complexes with 2,5-difluorobenzoic acid additives have shown enhanced selectivity in C-H alkylation reactions, where hydrogen bonding interactions between C-H⋯F and C-H⋯O enhance the stability of transition states and influence product selectivity [16]. The specific electronic and steric properties imparted by the fluorine substituents make these complexes particularly effective for stereoselective transformations [16].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.